9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a complex organic compound that features a unique combination of a benzo[d][1,2,3]triazole moiety and a tetrahydro-1H-pyrido[3,4-b]indol-1-one structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves a multi-step process. . This reaction is highly efficient and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential biological activities, including antibacterial, antimalarial, and antiviral properties .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Industry
In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Indole Derivatives: These compounds share the indole moiety and are also studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one lies in its combination of the triazole and indole structures, which allows for a wide range of chemical modifications and potential biological activities.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
9-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C21H21N5O2/c1-24-11-10-16-15-6-2-4-8-18(15)25(20(16)21(24)28)12-14(27)13-26-19-9-5-3-7-17(19)22-23-26/h2-9,14,27H,10-13H2,1H3 |
InChI Key |
LMAMKLHCRZKNQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)N(C3=CC=CC=C23)CC(CN4C5=CC=CC=C5N=N4)O |
Origin of Product |
United States |
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